REACTION_CXSMILES
|
[Cl-].[NH4+].C1O[C:6]2([C:14]3[C:9](=[CH:10][C:11]([N+:21]([O-])=O)=[C:12]([S:15][C:16]4[S:17][CH:18]=[CH:19][N:20]=4)[CH:13]=3)[CH2:8][CH2:7]2)[O:5]C1>C(O)C.O.[Fe]>[NH2:21][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][C:12]=1[S:15][C:16]1[S:17][CH:18]=[CH:19][N:20]=1)[C:6](=[O:5])[CH2:7][CH2:8]2 |f:0.1|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
nitroindane
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC3=CC(=C(C=C23)SC=2SC=CN2)[N+](=O)[O-])O1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
265 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for l h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
washing the cake with EtOAc
|
Type
|
CUSTOM
|
Details
|
The volatile, s were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc:CH2Cl2 (3:1)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel (EtOAc:toluene:CH2Cl2 from 30:50:20 to 1:1:1 )
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2CCC(C2=CC1SC=1SC=CN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |